molecular formula C23H21N5O4 B2652948 methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate CAS No. 941884-58-8

methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate

Cat. No.: B2652948
CAS No.: 941884-58-8
M. Wt: 431.452
InChI Key: KLJSFHJRELRKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo-pyridazine core, functionalized with a tolyl group and an amide linkage to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate typically involves multiple steps:

  • Formation of Pyrazolo[3,4-d]pyridazine Core: The initial step may involve the cyclization of appropriate hydrazine derivatives with a suitable pyridazine precursor.

  • Functionalization: Introduction of the 4-methyl group and the o-tolyl group often requires selective alkylation and arylation reactions.

  • Esterification and Amidation: Final steps include esterification of the benzoic acid derivative to form the methyl ester, followed by amidation with the pyrazolo[3,4-d]pyridazine intermediate under controlled conditions.

Industrial Production Methods

Industrial production may leverage scalable methods such as:

  • Flow Chemistry: Continuous flow reactors for improved yield and purity.

  • Optimized Catalysis: Use of effective catalysts to enhance reaction efficiency and selectivity.

  • Batch Processes: Conventional batch reactors with stepwise addition of reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: Potential oxidation of the methyl groups.

  • Reduction: Reduction of the pyrazolo[3,4-d]pyridazine ring.

  • Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.

  • Reducing Agents: Sodium borohydride or lithium aluminium hydride for reduction.

  • Substitution Reagents: Halides or nucleophiles under acidic or basic conditions.

Major Products

The major products depend on the specific reaction but can include:

  • Oxidized Derivatives: Hydroxylated or carboxylated products.

  • Reduced Compounds: Hydrogenated or deoxygenated intermediates.

  • Substitution Products: Substituted aromatic compounds with varied functional groups.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for further derivatization and functionalization, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound's potential as a molecular probe or bioactive agent is explored. It might interact with specific enzymes or receptors, providing insights into biochemical pathways and potential therapeutic targets.

Medicine

Medically, this compound could be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Its interaction with biological macromolecules could lead to the discovery of new drugs or treatments.

Industry

Industrial applications might include its use as an intermediate in the production of dyes, agrochemicals, or materials science, where its unique chemical properties can be exploited.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, potentially inhibiting or modulating their activity. This interaction could influence various biological pathways, affecting cellular processes and leading to the observed bioactivities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoic acid

  • Methyl 4-(2-(4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate

  • Ethyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate

Uniqueness

The uniqueness of methyl 4-(2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate lies in its specific combination of functional groups, providing a distinct set of chemical properties and reactivity patterns. This uniqueness makes it valuable for diverse scientific research and industrial applications, setting it apart from other compounds in its class.

Properties

IUPAC Name

methyl 4-[[2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-14-6-4-5-7-19(14)28-21-18(12-24-28)15(2)26-27(22(21)30)13-20(29)25-17-10-8-16(9-11-17)23(31)32-3/h4-12H,13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJSFHJRELRKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.